![molecular formula C21H19N3O4 B2510690 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941961-31-5](/img/structure/B2510690.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
The exact mass of the compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
A study focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, incorporating derivatives of 1,3,4-oxadiazole for their potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The research highlighted the importance of the tetrahydropyridine (THP) moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives. A novel series of 1,3,4-oxadiazoles containing the carbonyl/sulfonyl tetrahydrohydropyridine moiety were synthesized and evaluated for their anticancer activity, showing moderate cytotoxicity on MCF-7 breast cancer cell lines. This underscores the compound's significance in developing new anticancer therapeutics (Redda & Gangapuram, 2007).
Antimicrobial Activity
Another study synthesized new azole, diazole, and triazole derivatives based on p-aminobenzoic acid, which included 1,3,4-oxadiazole derivatives for evaluating their antimicrobial activity. The compounds showed good bactericidal activity against various bacteria, highlighting the potential of such compounds in antimicrobial applications. Specifically, two benzimidazoles demonstrated significant activity against Listeria monocytogenes, indicating the compound's relevance in addressing bacterial infections (Sapijanskaitė-Banevič et al., 2021).
Inhibitory Mechanism Against Caspase-3
Isatin 1,2,3-triazoles were studied as potent inhibitors against caspase-3, showcasing the compound's relevance in biochemistry and pharmacology. The study identified specific inhibitors that exhibited competitive inhibitory mechanisms against caspase-3, a crucial enzyme in apoptosis. Such findings are vital for the development of therapeutic agents in cancer treatment and apoptosis regulation (Jiang & Hansen, 2011).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-2-4-14(5-3-13)20-22-21(28-23-20)15-10-19(25)24(12-15)16-6-7-17-18(11-16)27-9-8-26-17/h2-7,11,15H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRQTQOQJWZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)
![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)
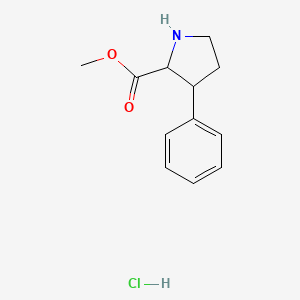
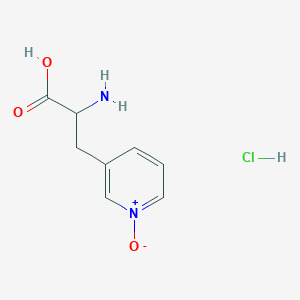
![2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2510617.png)

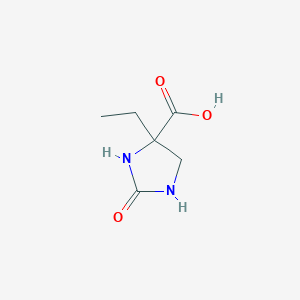
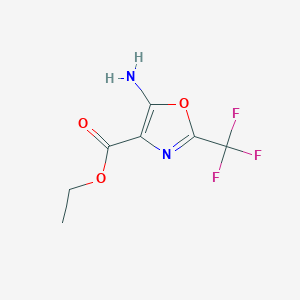
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)
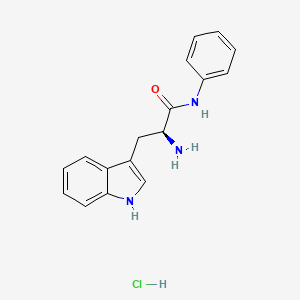
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

